Comparative Binding Affinity of Amorfrutin A to PPARγ Versus Rosiglitazone and Amorfrutin B
Amorfrutin A binds to PPARγ with a Ki of 0.236 µM, which is approximately 7-fold weaker than the full agonist rosiglitazone (Ki = 32.5 nM) and 12-fold weaker than the more potent amorfrutin B (Ki = 19 nM) [1][2]. This intermediate binding affinity is a defining characteristic of its partial agonism and is directly linked to its distinct transcriptional and safety profiles [3].
| Evidence Dimension | PPARγ Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 0.236 µM |
| Comparator Or Baseline | Rosiglitazone: 32.5 nM; Amorfrutin B: 19 nM |
| Quantified Difference | Amorfrutin A Ki is 7.3-fold higher than rosiglitazone and 12.4-fold higher than amorfrutin B |
| Conditions | In vitro competitive binding assay using purified PPARγ ligand binding domain (LBD) |
Why This Matters
The intermediate Ki value of amorfrutin A translates to partial PPARγ activation, which is mechanistically linked to a selective gene expression program that improves insulin sensitivity without the adipogenic and fluid-retention side effects associated with full agonists [3].
- [1] Amorfrutin A product datasheet. Bertin Bioreagent. CAT N°: 21106. Ki = 0.236 µM. View Source
- [2] Hou Y, Cao X, Hu X, Li X, Shi X, Wang H, Peng C, Li J, Li J, Li Q, Wu C, Li Y. CMHX008, a PPARγ partial agonist, enhances insulin sensitivity with minor influences on bone loss. Genes Dis. 2018 Sep;5(3):290-299. (Ki for rosiglitazone = 32.5 nM). View Source
- [3] Weidner C, de Groot JC, Prasad A, Freiwald A, Quedenau C, Kliem M, Witzke A, Kodelja V, Han CT, Giegold S, Baumann M, Klebl B, Siems K, Müller-Kuhrt L, Schürmann A, Schüler R, Pfeiffer AF, Schroeder FC, Büssow K, Sauer S. Amorfrutins are potent antidiabetic dietary natural products. Proc Natl Acad Sci U S A. 2012 Apr 16;109(19):7257-62. View Source
